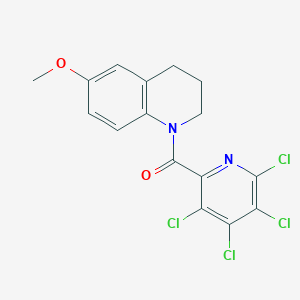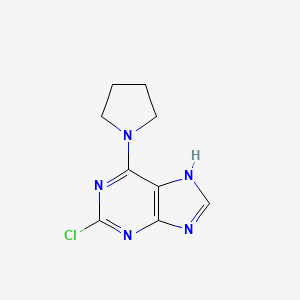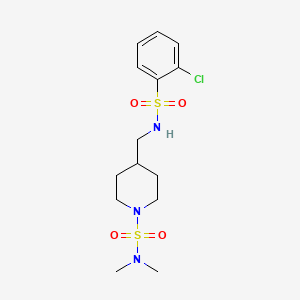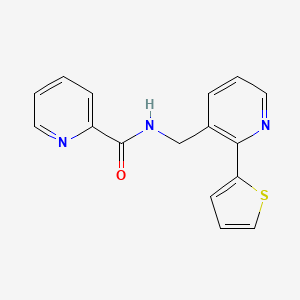
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline, also known as TTQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various research fields.
作用機序
The mechanism of action of 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors in the body. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has also been shown to bind to specific receptors in cancer cells, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects, including neuroprotective effects, anti-inflammatory effects, and anti-cancer effects. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which are important for mood regulation. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response. In cancer cells, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to induce cell death and inhibit cell growth and proliferation.
実験室実験の利点と制限
One advantage of 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is its potential as a lead compound for drug development. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has shown promising results in various research fields and may be useful in the development of new drugs with improved efficacy and fewer side effects. However, one limitation of 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is its limited solubility in water, which may make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline research, including further exploration of its mechanism of action, optimization of its synthesis method to improve yield and purity, and development of new derivatives with improved properties. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline may also be useful in the development of new drugs for the treatment of various diseases, including neurodegenerative diseases and cancer.
合成法
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process that involves the reaction of 2,3,4,5-tetra-chloropyridine with 6-methoxy-1-tetralone, followed by a reduction reaction using sodium borohydride. The final step involves the reaction of the resulting compound with oxalyl chloride to produce 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline.
科学的研究の応用
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has shown potential in various research fields, including neurology, cancer research, and drug development. In neurology, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells and may be a potential candidate for chemotherapy. In drug development, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
特性
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5,6-tetrachloropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2O2/c1-24-9-4-5-10-8(7-9)3-2-6-22(10)16(23)14-12(18)11(17)13(19)15(20)21-14/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZWAIRIJOYDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2872813.png)

![7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2872817.png)


![3,4-Dihydro-2H-chromen-3-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2872821.png)




![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2872829.png)
![Tert-butyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2872830.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2872831.png)
![4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2872834.png)